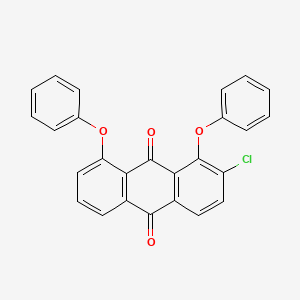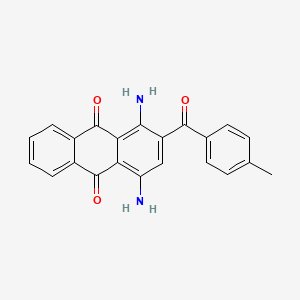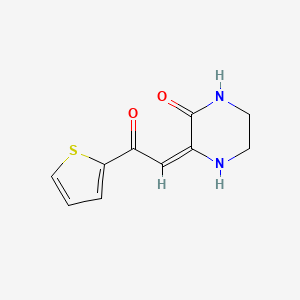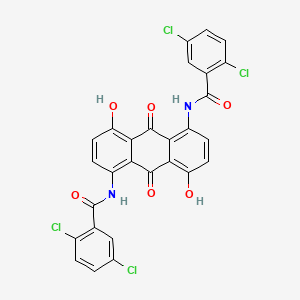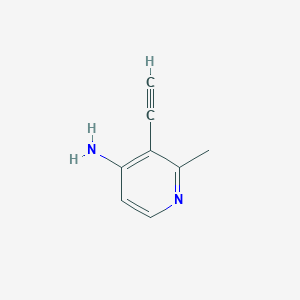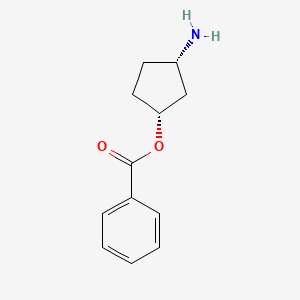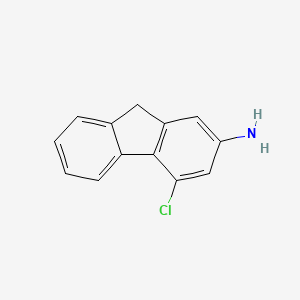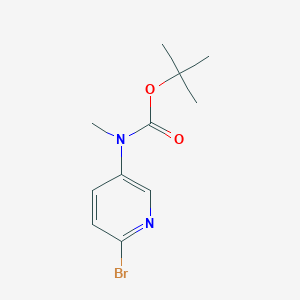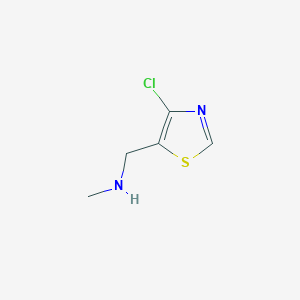
1-(4-Chlorothiazol-5-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorothiazol-5-yl)-N-methylmethanamine is a heterocyclic compound that contains a thiazole ring substituted with a chlorine atom at the 4-position and a methylamine group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine typically involves the reaction of 4-chlorothiazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorothiazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and methylamine group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-(2-Chlorothiazol-5-yl)ethanone: Similar structure but with an ethanone group instead of a methylamine group.
(4-Chlorothiazol-5-yl)methanol: Contains a hydroxyl group instead of a methylamine group.
Uniqueness: 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine is unique due to the presence of the methylamine group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C5H7ClN2S |
|---|---|
Molecular Weight |
162.64 g/mol |
IUPAC Name |
1-(4-chloro-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7ClN2S/c1-7-2-4-5(6)8-3-9-4/h3,7H,2H2,1H3 |
InChI Key |
ISMYMRODDYOCBS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=CS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


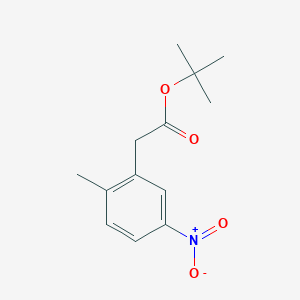
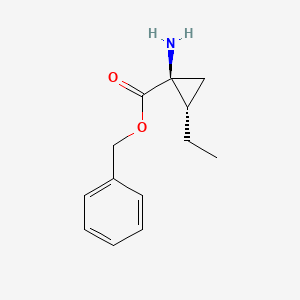
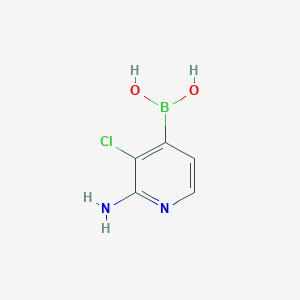
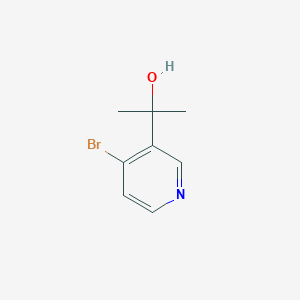
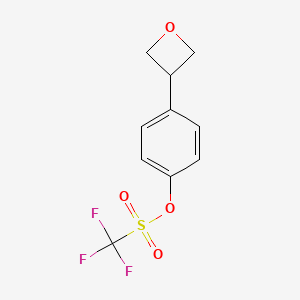
![2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13128598.png)
